molecular formula C13H8Br2N2O4 B14728470 1,1'-(Dibromomethanediyl)bis(4-nitrobenzene) CAS No. 5397-81-9

1,1'-(Dibromomethanediyl)bis(4-nitrobenzene)

Cat. No.: B14728470
CAS No.: 5397-81-9
M. Wt: 416.02 g/mol
InChI Key: AMFZEKAEZCXBNB-UHFFFAOYSA-N
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Description

1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) is a chemical compound characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring through a methanediyl bridge

Preparation Methods

The synthesis of 1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the bromination of a benzene derivative followed by nitration. The reaction conditions often require the presence of strong acids and controlled temperatures to ensure the selective introduction of bromine and nitro groups .

Industrial production methods may involve multi-step synthesis processes, starting from readily available benzene derivatives. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular bromine, nitric acid, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and nitro groups play a crucial role in determining the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) can be compared with similar compounds such as:

Properties

CAS No.

5397-81-9

Molecular Formula

C13H8Br2N2O4

Molecular Weight

416.02 g/mol

IUPAC Name

1-[dibromo-(4-nitrophenyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C13H8Br2N2O4/c14-13(15,9-1-5-11(6-2-9)16(18)19)10-3-7-12(8-4-10)17(20)21/h1-8H

InChI Key

AMFZEKAEZCXBNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(Br)Br)[N+](=O)[O-]

Origin of Product

United States

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